N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 921998-76-7
VCID: VC11968752
InChI: InChI=1S/C19H20N2O3/c1-3-21-17-9-8-15(11-13(17)7-10-18(21)22)20-19(23)14-5-4-6-16(12-14)24-2/h4-6,8-9,11-12H,3,7,10H2,1-2H3,(H,20,23)
SMILES: CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

CAS No.: 921998-76-7

Cat. No.: VC11968752

Molecular Formula: C19H20N2O3

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide - 921998-76-7

Specification

CAS No. 921998-76-7
Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
IUPAC Name N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methoxybenzamide
Standard InChI InChI=1S/C19H20N2O3/c1-3-21-17-9-8-15(11-13(17)7-10-18(21)22)20-19(23)14-5-4-6-16(12-14)24-2/h4-6,8-9,11-12H,3,7,10H2,1-2H3,(H,20,23)
Standard InChI Key CGVASMKFMFWLQQ-UHFFFAOYSA-N
SMILES CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Canonical SMILES CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC

Introduction

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a complex organic compound with a molecular formula of C19H20N2O3 and a molecular weight of 324.4 g/mol . This compound features a tetrahydroquinoline moiety linked to a 3-methoxybenzamide group, which suggests potential biological activity and applications in medicinal chemistry.

Synthesis and Chemical Transformations

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves multiple steps, including the formation of the tetrahydroquinoline core and subsequent attachment of the benzamide moiety. The optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

Biological Activity and Potential Applications

While specific biological activities of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide have not been extensively documented, compounds with similar structures often exhibit significant biological properties. These include potential anti-inflammatory and anticancer activities due to their ability to interact with specific molecular targets.

Research Findings and Future Directions

Research on compounds with tetrahydroquinoline and benzamide functionalities suggests that they may inhibit enzymatic activity or interact with receptors, leading to therapeutic effects. Future studies should focus on elucidating the precise molecular targets and pathways affected by N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide to fully explore its potential applications in drug design and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator